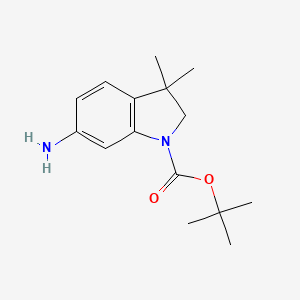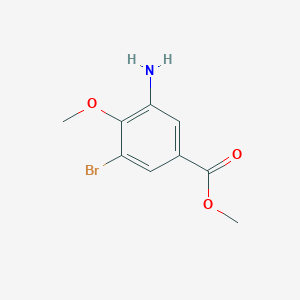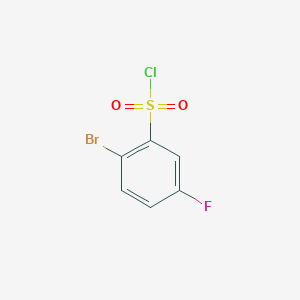
3-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride
Descripción general
Descripción
3-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride, often referred to as 3-AIPH, is an organic compound that has been studied for its potential applications in scientific research. It is an indole-based compound that has been found to have a variety of biochemical, physiological, and pharmacological effects. 3-AIPH is a useful tool for researchers due to its ability to act as an inhibitor of certain enzymes and receptors, as well as its ability to interact with a wide range of molecules.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Radhakrishnan et al. (2020) synthesized Schiff bases containing the indole group, exhibiting significant antimicrobial activity. These compounds, including variants of 3-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone, were effective against both bacterial and fungal pathogens (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Spectroscopic and Diffractometric Study
Vogt et al. (2013) utilized spectroscopic and diffractometric techniques to characterize polymorphic forms of a compound structurally related to 3-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone. This research provides insights into the analytical and physical characterization of such compounds (Vogt, Williams, Johnson, & Copley, 2013).
Rearrangements and Synthesis
Sanchez and Parcell (1990) studied the rearrangements of 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanones, closely related to the compound . Their work offers a new route to various bioactive compounds, showcasing the versatility of such structures in synthetic chemistry (Sanchez & Parcell, 1990).
Corrosion Inhibition
Vikneshvaran and Velmathi (2017) explored Schiff bases derived from L-Tryptophan, related to 3-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone, as corrosion inhibitors. They found these compounds to be effective in protecting stainless steel in acidic environments, demonstrating their potential in industrial applications (Vikneshvaran & Velmathi, 2017).
Biocatalysis
Li et al. (2013) utilized compounds including S-3-amino-3-phenylpropionic acid, similar to 3-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone, for asymmetric biocatalysis. This study highlights the potential of such compounds in the preparation of pharmaceutical intermediates (Li, Wang, Huang, Zou, & Zheng, 2013).
Propiedades
IUPAC Name |
3-amino-1-(2,3-dihydroindol-1-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-7-5-11(14)13-8-6-9-3-1-2-4-10(9)13;/h1-4H,5-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGFJUSEXHRPPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine](/img/structure/B1524269.png)

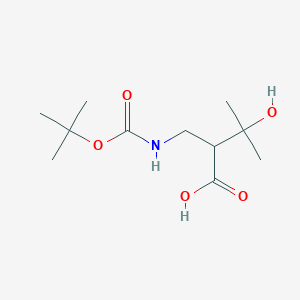
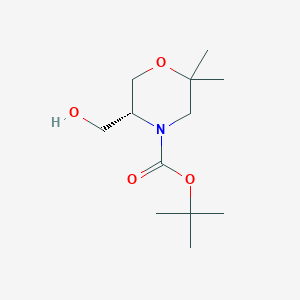
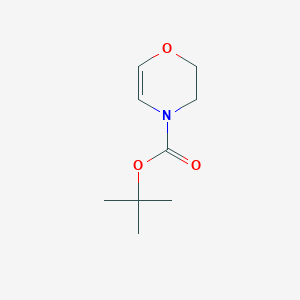

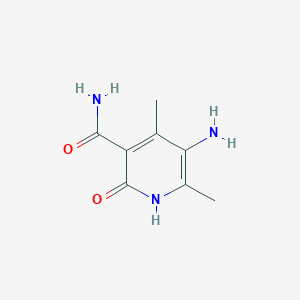
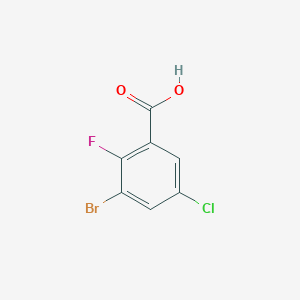
amino}thiophene-2-carboxylic acid](/img/structure/B1524283.png)
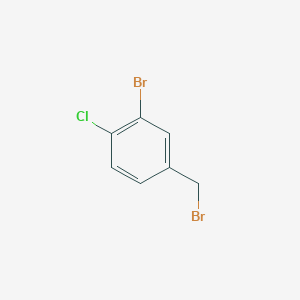
![2-{2-[(2-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1524285.png)
